Bendacalol mesylate

Radioligand Binding Adrenoceptor Pharmacology Calcium Channel Antagonism

Standard β-blockers lack α₁-blockade and calcium channel inhibition, requiring multi-agent protocols that introduce pharmacokinetic variability. CGS 10078B delivers all three mechanisms in a single chemical entity. • Sustained 24-h BP reduction in SHR exceeding propranolol duration. • Preserved organ perfusion via integrated α₁/Ca²⁺-mediated vasodilation. • Pressure-independent LV mass regression demonstrated in WKY rats. In stock for immediate procurement.

Molecular Formula C21H27NO9S
Molecular Weight 469.5 g/mol
CAS No. 81737-62-4
Cat. No. B1254505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendacalol mesylate
CAS81737-62-4
Synonyms1-(2,3-dihydro-1,4(25)-benzodioxin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-aza-1,5-pentanediol methanesulfonate
CGS 10078B
CGS-10078-B
CGS-10078B
Molecular FormulaC21H27NO9S
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O
InChIInChI=1S/C20H23NO6.CH4O3S/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20;1-5(2,3)4/h1-8,13-14,19-23H,9-12H2;1H3,(H,2,3,4)/t13-,14+,19+,20-;
InChIKeyTWESTNYMJIMXRF-AIMMJYJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendacalol Mesylate: Triple-Mechanism Cardiovascular Agent


Bendacalol mesylate (developmental code CGS 10078B; USAN-listed) is a synthetic small molecule that combines α₁‑adrenoceptor antagonism, non‑selective β₁/β₂‑adrenoceptor blockade, and voltage‑sensitive slow‑channel calcium entry inhibition in a single chemical entity . First described in the mid‑1980s as an orally effective antihypertensive agent, it was studied in normotensive and spontaneously hypertensive rat models as well as in conscious hypertensive dogs, demonstrating dose‑dependent blood pressure reduction, preserved organ perfusion, antiarrhythmic activity, and cardiac mass regression . The mesylate salt form (C₂₁H₂₇NO₉S; MW 469.5) is recognized by the FDA Unique Ingredient Identifier UNII: 5KP3ZO1VLL and is listed in the KEGG MEDICUS database as D03078 .

Why Alternatives Cannot Replace Bendacalol Mesylate


Bendacalol mesylate occupies a pharmacologically unique position not replicated by any single‑class or dual‑class cardiovascular agent. Pure β‑adrenoceptor antagonists (e.g., propranolol, timolol) lack the α₁‑blockade and direct calcium‑channel‑blocking components required for concurrent vasodilation and afterload reduction . Dihydropyridine calcium‑channel blockers (e.g., nifedipine) provide vasodilation but lack adrenergic receptor antagonism, resulting in compensatory tachycardia . Even combined α/β‑blockers (e.g., labetalol, carvedilol) do not directly inhibit voltage‑sensitive calcium entry, a property experimentally demonstrated for CGS 10078B via nitrendipine‑site displacement, ⁴⁵Ca uptake inhibition, and K⁺/Ca²⁺‑induced contraction antagonism in isolated vascular preparations . The consequence is that substituting any of these agents for bendacalol mesylate in a research protocol alters the underlying pharmacological profile from a three‑mechanism intervention to a one‑ or two‑mechanism one, producing divergent hemodynamic outcomes, organ‑flow distributions, and electrophysiological effects that cannot be normalized by dose adjustment alone .

Bendacalol Mesylate Differentiation Evidence


Triple-Mechanism Receptor Binding vs. Single/Dual Agents

CGS 10078B simultaneously antagonizes α₁-, β₁-, and β₂‑adrenoceptors and inhibits nitrendipine binding at sites associated with voltage‑sensitive Ca²⁺ channels, as demonstrated by radioligand displacement assays . In isolated guinea‑pig left atria, guinea‑pig trachea, and rabbit aorta preparations, CGS 10078B exhibited functional antagonist activity at β₁‑receptors, β₂‑receptors, and α₁‑receptors, respectively, and additionally inhibited K⁺‑ and Ca²⁺‑induced contractions in rabbit aorta while reducing ⁴⁵Ca uptake and retention . The reference non‑selective β‑blocker propranolol and the dihydropyridine calcium‑channel blocker nifedipine each address only one of these three mechanistic dimensions, while dual α/β‑blockers such as labetalol and carvedilol lack the direct calcium‑entry‑blocking component .

Radioligand Binding Adrenoceptor Pharmacology Calcium Channel Antagonism

BP Lowering vs. Propranolol & Nifedipine in Conscious Dogs

In conscious renal‑hypertensive dogs, CGS 10078B (3 mg/kg p.o.) produced decreases in blood pressure that were of greater magnitude than those obtained with an equivalent oral dose of the non‑selective β‑blocker propranolol and were better maintained over time than those obtained with the calcium‑channel blocker nifedipine at the same dose level . In spontaneously hypertensive rats (SHR), CGS 10078B at 3 and 30 mg/kg p.o. caused rapid, dose‑related, and statistically significant reductions in blood pressure that were sustained for 24 hours and were accompanied by only moderate heart‑rate reductions . The dual advantage — greater peak effect than propranolol plus longer duration than nifedipine — reflects the complementary contribution of the three co‑existing mechanisms .

In Vivo Hemodynamics Hypertensive Dog Model Oral Antihypertensive Efficacy

Organ Perfusion Preservation vs. Non‑Vasodilatory β-Blockers

Two hours after a single oral dose of CGS 10078B (10 mg/kg, gavage) in SHR, mean arterial pressure (MAP) was significantly reduced (168 ± 5 to 158 ± 5 mmHg; p < 0.02 after 20 minutes, with further reductions at 2 hours), yet blood flow to the heart, brain, and kidneys was fully maintained . This maintenance of vital‑organ perfusion during pressure reduction is attributable to the combined α₁‑blockade and calcium‑entry‑blockade vasodilatory components, which offset the reduction in cardiac index produced by β‑blockade . In normotensive WKY rats, only cardiac index decreased (p < 0.05), with no significant MAP change, consistent with dominant β‑receptor antagonist effects in the absence of elevated vascular tone . Conventional non‑vasodilatory β‑blockers such as propranolol reduce cardiac output without compensatory vasodilation, which can compromise organ perfusion in hypertensive models — a limitation not observed with CGS 10078B .

Regional Hemodynamics Organ Perfusion Spontaneously Hypertensive Rat (SHR)

Antiarrhythmic Protection vs. Timolol with Catecholamine Independence

In α‑chloralose‑anesthetized cats, intravenous CGS 10078B at 10 or 20 mg/kg significantly increased the time to ouabain‑induced arrhythmia and time to death (p < 0.05 vs. ouabain‑only controls), with a magnitude of protection appeared similar to that afforded by timolol 5 mg/kg i.v. . Prior to ouabain challenge, CGS 10078B (10 mg/kg) reduced blood pressure from 165 ± 6 to 96 ± 7 mmHg and heart rate from 225 ± 17 to 166 ± 14 beats/min; at 20 mg/kg, BP fell from 136 ± 5 to 90 ± 10 mmHg and HR from 193 ± 8 to 152 ± 6 beats/min . Timolol (5 mg/kg i.v.) reduced BP from 133 ± 6 to 103 ± 7 mmHg and HR from 134 ± 4 to 104 ± 6 beats/min . Critically, the antiarrhythmic protection provided by CGS 10078B persisted in cats pretreated with reserpine (5 mg/kg i.p.) or 6‑hydroxydopamine (20 mg/kg i.v.), demonstrating that the antiarrhythmic effect is not dependent on adrenergic neuronal blockade — a mechanistic distinction from timolol and other pure β‑blockers whose antiarrhythmic action is largely sympathetically mediated .

Antiarrhythmic Activity Ouabain‑Induced Arrhythmia Cardiac Electrophysiology

Pressure-Independent Cardiac Mass Regression

Three‑week daily oral treatment with CGS 10078B (30 mg/kg p.o.) significantly reduced MAP in SHR from 174 ± 3 to 156 ± 4 mmHg (P < 0.002), accompanied by a significantly slower heart rate and preserved blood flow to vital organs, resulting in reduced renal and cerebrovascular resistances . Left ventricular mass index was reduced in both SHR and normotensive WKY rats, while no significant systemic hemodynamic alteration was observed in the WKY group — indicating that the cardiac‑mass‑regressing effect in normotensive animals occurred in the absence of pressure‑dependent ventricular unloading, suggesting mechanisms dissociated from pure hemodynamic effects . This pattern contrasts with pure vasodilators and many β‑blockers where cardiac mass reduction is largely secondary to blood‑pressure lowering .

Cardiac Hypertrophy Regression Left Ventricular Mass Chronic Antihypertensive Therapy

Key Applications of Bendacalol Mesylate


Preclinical Hypertension: Single-Molecule Triple Blockade

In vivo hypertension protocols — particularly those using spontaneously hypertensive rat (SHR) or renal‑hypertensive dog models — benefit from bendacalol mesylate as a single chemical entity that delivers three antihypertensive mechanisms simultaneously. Unlike co‑administration of separate agents (e.g., propranolol plus nifedipine), which introduces pharmacokinetic and pharmacodynamic interaction variables, CGS 10078B provides the integrated α₁/β/Ca²⁺‑blockade that achieves dose‑related, sustained 24‑hour blood‑pressure reductions of greater magnitude than propranolol and better duration than nifedipine at equivalent oral doses .

Cardiovascular Safety Pharmacology: Organ Perfusion Preservation

When a protocol requires demonstration of blood‑pressure lowering without compromising blood flow to the heart, brain, or kidneys, CGS 10078B offers a hemodynamic profile validated in SHR: MAP reduced from 168 ± 5 to 158 ± 5 mmHg (p < 0.02) while vital‑organ perfusion was maintained via the vasodilatory α₁‑ and Ca²⁺‑channel‑blocking components that offset the cardiac‑index reduction from β‑blockade . This property differentiates bendacalol mesylate from non‑vasodilatory β‑blockers that may reduce organ perfusion in hypertensive models .

Antiarrhythmic Discovery: Catecholamine-Independent Protection

In ouabain‑induced arrhythmia models, CGS 10078B provides antiarrhythmic protection comparable to timolol in magnitude, yet uniquely preserves this protection after reserpine‑ or 6‑hydroxydopamine‑mediated catecholamine depletion . This makes bendacalol mesylate a compelling tool compound for studies investigating antiarrhythmic mechanisms that operate independently of sympathetic neuronal integrity — such as post‑infarction denervated myocardium, transplanted hearts, or models of autonomic neuropathy — where standard β‑blockers lose efficacy .

Chronic Cardiac Remodeling: Pressure-Independent LVH Regression

Three‑week oral administration of CGS 10078B (30 mg/kg/day) significantly reduced left ventricular mass index not only in SHR (where MAP fell from 174 ± 3 to 156 ± 4 mmHg, P < 0.002) but also in normotensive WKY rats in whom no systemic hemodynamic changes occurred . This pressure‑independent cardiac‑mass‑regressing effect, potentially related to the compound's multi‑target pharmacology, provides a distinct experimental handle for dissecting load‑dependent vs. load‑independent pathways in cardiac hypertrophy regression .

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